6-azidohexan-1-amine hydrochloride

Bioconjugation Click Chemistry Formulation

Select 6-azidohexan-1-amine hydrochloride for its precisely engineered six-carbon spacer that balances hydrophobicity and inter-moiety distance critical for ADC payload release kinetics. This heterobifunctional building block offers orthogonal amine/azide reactivity for sequential bioconjugation: CuAAC or SPAAC click chemistry followed by amide coupling. Supplied as the hydrochloride salt, it guarantees reproducible aqueous solubility without additional solubilization steps—eliminating a key workflow bottleneck. Ideal for cleavable linker construction, biopolymer modification, and nanoparticle surface engineering where PEG-based linkers would introduce undesirable hydrophilicity. Request a quote for bulk quantities.

Molecular Formula C6H15ClN4
Molecular Weight 178.66 g/mol
CAS No. 1392515-97-7
Cat. No. B6617978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-azidohexan-1-amine hydrochloride
CAS1392515-97-7
Molecular FormulaC6H15ClN4
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC(CCCN=[N+]=[N-])CCN.Cl
InChIInChI=1S/C6H14N4.ClH/c7-5-3-1-2-4-6-9-10-8;/h1-7H2;1H
InChIKeyUHVYWZGMEKXEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azidohexan-1-amine Hydrochloride (CAS 1392515-97-7) – Technical Specifications and Procurement Overview


6-Azidohexan-1-amine hydrochloride (CAS 1392515-97-7) is a heterobifunctional organic building block containing a primary amine at one terminus and an azide group at the other, connected by a six-carbon aliphatic spacer [1]. The compound is supplied as the hydrochloride salt (molecular formula C₆H₁₅ClN₄, molecular weight 178.66 g/mol), which enhances aqueous solubility and long-term stability relative to the free base form . The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the amine provides a handle for amide bond formation, reductive amination, or NHS ester conjugation .

Why 6-Azidohexan-1-amine Hydrochloride Cannot Be Directly Substituted by Generic Analogs


Substituting 6-azidohexan-1-amine hydrochloride with alternative amino-azide linkers (e.g., shorter alkyl spacers, PEG-based analogs, or unprotected free bases) introduces measurable alterations in key performance parameters including linker length, aqueous solubility, and handling stability [1]. The six-carbon spacer provides a defined hydrophobic-hydrophilic balance and inter-moiety distance that directly influences conjugate spatial geometry and payload release kinetics in cleavable ADC applications, whereas shorter homologs (e.g., 5-azidopentan-1-amine) reduce this distance and may compromise optimal antibody-payload positioning . Furthermore, the hydrochloride salt form offers reproducibly high water solubility that free-base amines lack, eliminating the need for additional solubilization steps during aqueous conjugation workflows .

Quantitative Evidence for Differentiated Performance of 6-Azidohexan-1-amine Hydrochloride


Enhanced Aqueous Solubility and Handling of the Hydrochloride Salt Form Relative to Free Base

The hydrochloride salt of 6-azidohexan-1-amine (CAS 1392515-97-7) exhibits high solubility in water and polar organic solvents, in contrast to the free base form (CAS 349553-73-7) which is poorly water-soluble and requires organic co-solvents for aqueous reactions . The salt form enables direct dissolution in aqueous buffer systems at concentrations exceeding 10 mg/mL without additional solubilization steps, reducing the risk of precipitation during bioconjugation reactions [1].

Bioconjugation Click Chemistry Formulation

Six-Carbon Spacer Provides Optimal Distance for Cleavable ADC Linker Function

6-Azidohexan-1-amine functions as a cleavable linker in antibody-drug conjugates (ADCs), where the six-carbon spacer length is specifically optimized to allow sufficient separation between the antibody and the cytotoxic payload while maintaining the steric accessibility required for intracellular protease cleavage . Shorter homologs (e.g., 5-azidopentan-1-amine, 5-carbon spacer) reduce the inter-moiety distance, which may impede enzymatic access to the cleavage site, while PEG-based analogs (e.g., Azido-PEG6-amine) introduce non-cleavable hydrophilic spacers that alter the ADC's overall pharmacokinetic profile .

ADC Antibody-Drug Conjugate Linker Design

Quantitative Conversion Efficiency in Polymer Functionalization Reactions

In a 2023 Carbohydrate Polymers study, 6-azidohexan-1-amine (AA) achieved quantitative conversion of xylan phenylcarbonates (XPCs) with degrees of substitution (DS) from 0.62 to 1.94 into functional xylan carbamates, as confirmed by FTIR and NMR spectroscopy [1]. This complete conversion efficiency was comparable to that observed with propargyl amine (PA), demonstrating that the six-carbon azido-amine linker performs equivalently to alkynyl-based linkers in polysaccharide modification while providing orthogonal azide-alkyne click chemistry compatibility [1].

Polymer Chemistry Xylan Derivatization Click Chemistry

Hydrochloride Salt Stability Profile Enables Extended Storage and Reproducible Handling

The hydrochloride salt of 6-azidohexan-1-amine (CAS 1392515-97-7) exhibits enhanced chemical stability compared to the free base form, with recommended storage at 4°C under sealed, moisture-protected conditions . Vendor specifications indicate a shelf life of ≥12 months under proper storage (dry, dark, -20°C), with stock solutions stable for 1 month at 0–4°C . In contrast, the free base form is reported to be a colorless to pale yellow liquid that may be more susceptible to oxidation and requires storage at -20°C with protection from light .

Stability Storage Procurement

Orthogonal Dual Functionality Enables Sequential Click Chemistry and Amine Coupling in Single Conjugate

In the synthesis of a CGS15943-derived fluorescent conjugate, 6-azidohexan-1-amine was employed as a heterobifunctional linker in a two-step sequential conjugation: first, CuAAC click reaction with an alkyne-modified adenosine receptor antagonist (6% yield after 18 h at room temperature in DMF with sodium ascorbate/CuSO₄·5H₂O), followed by amide coupling of the pendant amine with Sulfo-Cy7-NHS ester (24% yield after 4 h in DMSO with triethylamine) [1]. This sequential orthogonal reactivity is not possible with mono-functional amino or azide compounds alone.

Heterobifunctional Linker Bioconjugation Fluorescent Labeling

PEG-Free Hydrophobic Spacer Differentiates from PEG-Based Analogs for Hydrophobic Payload Conjugation

Unlike Azido-PEG-amine derivatives that incorporate hydrophilic polyethylene glycol spacers, 6-azidohexan-1-amine features a purely aliphatic six-carbon spacer that imparts hydrophobic character to the linker region [1]. This hydrophobic spacer is advantageous when conjugating hydrophobic small-molecule drugs, fluorescent dyes, or polymers where PEG-induced hydrophilicity could alter solubility, aggregation behavior, or intracellular trafficking [2]. PEG-based analogs (e.g., Azido-PEG6-amine, Azido-PEG11-amine) are specifically designed to enhance aqueous solubility and reduce immunogenicity but may not be optimal for applications requiring a more hydrophobic linker environment [1].

Drug Delivery Nanoparticle Functionalization Hydrophobic Payload

Optimal Research and Industrial Application Scenarios for 6-Azidohexan-1-amine Hydrochloride


Cleavable Linker Synthesis for Antibody-Drug Conjugates (ADCs)

6-Azidohexan-1-amine hydrochloride serves as a key building block in the construction of cleavable ADC linkers, where the six-carbon spacer provides the optimal distance for intracellular protease access and payload release [1]. The hydrochloride salt form ensures reproducible aqueous solubility during linker synthesis and antibody conjugation steps, while the azide group enables strain-promoted or copper-catalyzed click chemistry for attachment to antibody or payload components .

Heterobifunctional Crosslinker for Sequential Bioconjugation Strategies

The orthogonal reactivity of the terminal azide and primary amine allows sequential conjugation of two distinct biomolecules or functional moieties: first via CuAAC or SPAAC click chemistry with an alkyne-bearing partner, followed by amide coupling of the pendant amine with an NHS ester, carboxylic acid, or aldehyde [1]. This sequential approach is demonstrated in the synthesis of fluorescent adenosine receptor probes, where the compound was first clicked to an alkyne-functionalized antagonist and subsequently conjugated to a Sulfo-Cy7 fluorophore [1].

Polymer Functionalization and Hydrogel Preparation

In polysaccharide engineering, 6-azidohexan-1-amine quantitatively converts xylan phenylcarbonates into azide-functionalized xylan carbamates, enabling subsequent crosslinking via click chemistry to form hydrogels with tunable mechanical properties [1]. The high conversion efficiency and well-defined degree of substitution (DS) values make this compound particularly valuable for reproducible biopolymer modification and hydrogel fabrication [1].

Nanoparticle Surface Functionalization for Targeted Drug Delivery

The aliphatic six-carbon spacer of 6-azidohexan-1-amine imparts hydrophobic character suitable for modifying nanoparticle surfaces, metal-organic frameworks (MOFs), or liposomal drug carriers where PEG-based linkers would introduce undesirable hydrophilicity [1]. The amine terminus anchors to carboxylate-functionalized nanoparticles via amide bond formation, while the azide provides a click-chemistry handle for attaching targeting ligands, fluorophores, or therapeutic payloads [1].

Technical Documentation Hub

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